molecular formula C28H21NO5S B2605444 [1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114886-39-3

[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2605444
CAS No.: 1114886-39-3
M. Wt: 483.54
InChI Key: UFWFWXXMYPMZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the benzothiazine core.

    Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is attached to the benzothiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dioxido-4-(4-chlorophenyl)-4H-1,4-benzothiazin-2-ylmethanone
  • 1,1-dioxido-4-(4-methylphenyl)-4H-1,4-benzothiazin-2-ylmethanone

Uniqueness

Compared to similar compounds, 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone stands out due to its phenoxyphenyl group, which can enhance its biological activity and specificity. This structural feature may contribute to its unique interactions with biological targets and its potential therapeutic applications.

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO5S/c1-33-22-15-11-20(12-16-22)28(30)27-19-29(25-9-5-6-10-26(25)35(27,31)32)21-13-17-24(18-14-21)34-23-7-3-2-4-8-23/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWFWXXMYPMZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.